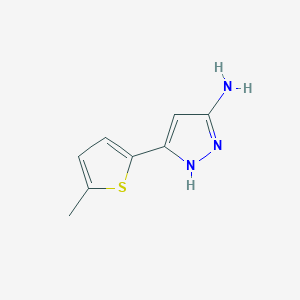
2-Chloro-3-cyanobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-cyanobenzoic acid is an organic compound with the molecular formula C8H4ClNO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by a chlorine atom and a cyano group, respectively
准备方法
Synthetic Routes and Reaction Conditions
2-Chloro-3-cyanobenzoic acid can be synthesized through several methods. One common route involves the chlorination of 3-cyanobenzoic acid. The reaction typically uses chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) to introduce the chlorine atom at the desired position on the benzene ring.
Another method involves the nitration of 2-chlorobenzoic acid followed by reduction and subsequent conversion of the nitro group to a cyano group. This multi-step process requires careful control of reaction conditions to ensure the correct substitution pattern on the benzene ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced separation techniques to isolate the desired product. The use of catalysts and controlled reaction environments ensures efficient and cost-effective production.
化学反应分析
Types of Reactions
2-Chloro-3-cyanobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis Reactions: The cyano group can be hydrolyzed to a carboxylic acid group under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Hydrolysis: Concentrated hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Major Products Formed
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Reduction: 2-Chloro-3-aminobenzoic acid.
Hydrolysis: 2-Chloro-3-carboxybenzoic acid.
科学研究应用
2-Chloro-3-cyanobenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of drugs and active pharmaceutical ingredients (APIs).
Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties.
Agriculture: It is used in the development of agrochemicals and pesticides.
作用机制
The mechanism of action of 2-Chloro-3-cyanobenzoic acid depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In pharmaceuticals, its mechanism of action involves interaction with biological targets such as enzymes or receptors, leading to therapeutic effects. The cyano and chlorine groups can influence the compound’s reactivity and binding affinity to molecular targets.
相似化合物的比较
Similar Compounds
2-Chlorobenzoic acid: Lacks the cyano group, making it less versatile in certain reactions.
3-Cyanobenzoic acid: Lacks the chlorine atom, affecting its reactivity and applications.
2-Chloro-4-cyanobenzoic acid: Similar structure but with different substitution pattern, leading to different chemical properties.
Uniqueness
2-Chloro-3-cyanobenzoic acid is unique due to the presence of both chlorine and cyano groups on the benzene ring. This combination of substituents provides a distinct set of chemical properties and reactivity, making it valuable in various synthetic and industrial applications.
属性
IUPAC Name |
2-chloro-3-cyanobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-3H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYJLSYGLUYKBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(5-{[(3-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)propanamide](/img/structure/B2687859.png)
![2-(4-Ethoxyphenyl)-5-(oxan-4-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2687860.png)
![4-[4-(3-Fluoro-5-methylpyridine-2-carbonyl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2687861.png)


![4-[(4-Bromophenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2687867.png)
![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2687869.png)

methylidene}amino 2,4-difluorobenzoate](/img/structure/B2687872.png)
![1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole dihydrochloride](/img/structure/B2687875.png)
![[2-(Difluoromethoxy)-4-fluorophenyl]methanamine;hydrochloride](/img/structure/B2687876.png)
![4-(dimethylsulfamoyl)-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2687878.png)


